

Application Notes and Protocols: Immunohistochemistry for Tyrosine Hydroxylase in Ziram-Treated Models

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Compound of Interest

Compound Name: Ziram

Cat. No.: B1684391

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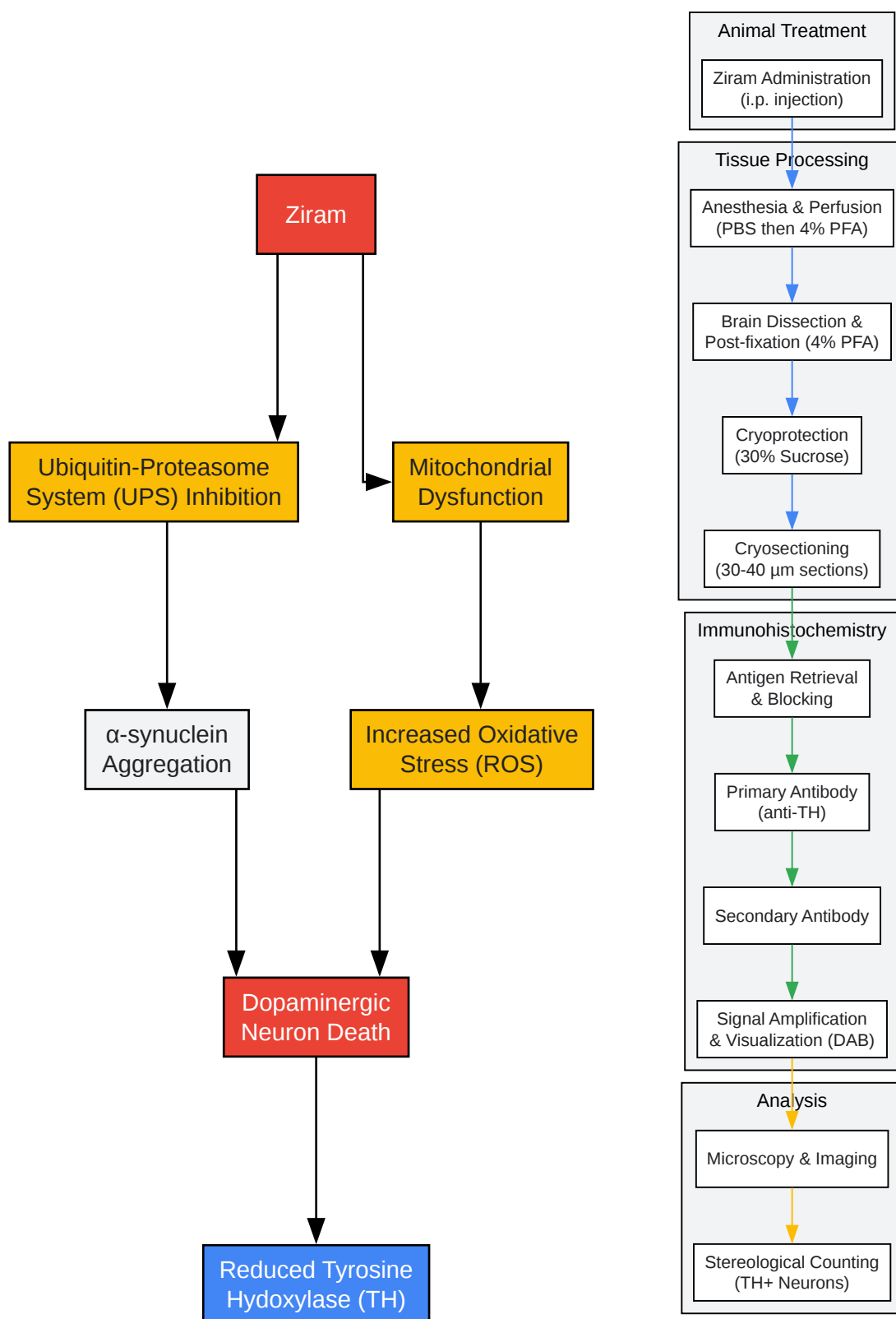
These application notes provide a comprehensive overview and detailed protocols for utilizing immunohistochemistry (IHC) to assess the neurotoxic effects of **Ziram**, a dithiocarbamate fungicide, on dopaminergic neurons. The focus is on the detection and quantification of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, which serves as a critical marker for the health and integrity of these neurons. **Ziram** has been shown to induce parkinsonian-like pathology in animal models, making TH-IHC an essential technique for evaluating disease progression and the efficacy of potential therapeutic interventions.

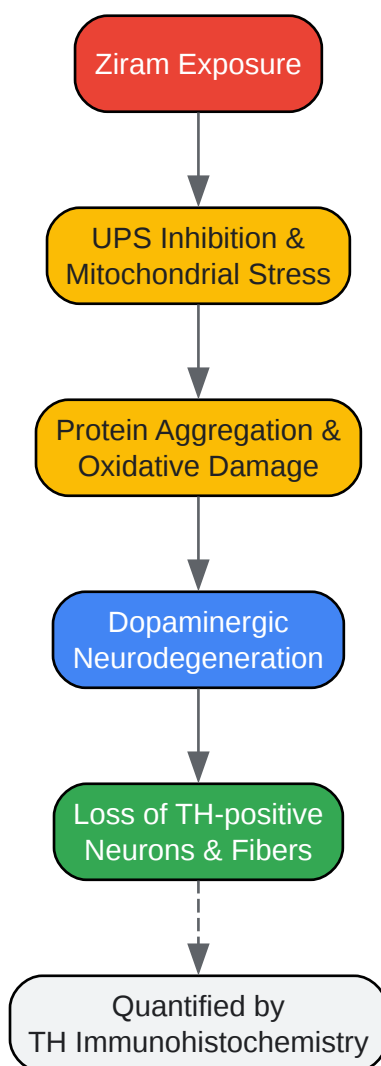
Introduction

Ziram exposure is increasingly linked to the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum, hallmark features of Parkinson's disease. Immunohistochemical staining for tyrosine hydroxylase allows for the visualization and quantification of this neurodegeneration. A reduction in the number of TH-positive neurons and the density of TH-positive fibers is a direct correlate of **Ziram**'s neurotoxic impact.

Key Signaling Pathways in Ziram-Induced Neurotoxicity

Ziram exerts its neurotoxic effects through multiple interconnected pathways, primarily involving the inhibition of the ubiquitin-proteasome system (UPS), induction of oxidative stress, and mitochondrial dysfunction. These processes collectively contribute to the demise of dopaminergic neurons.





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